Cas no 1261902-55-9 (3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol)

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is a specialized aromatic compound featuring a phenol core substituted with a chloro group and a fluorinated phenyl ester moiety. Its unique structure, combining halogenated and ester-functionalized aromatic rings, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (phenol) groups enhances its reactivity in cross-coupling and substitution reactions. The ethoxycarbonyl group further provides a handle for derivatization, enabling tailored modifications. This compound’s stability and synthetic versatility make it suitable for advanced research applications, including drug discovery and material science.
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol structure
1261902-55-9 structure
Product Name:3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol
CAS No:1261902-55-9
MF:C15H12ClFO3
MW:294.705387115479
MDL:MFCD18315795
CID:2762344
PubChem ID:53221528
Update Time:2025-07-24

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol Chemical and Physical Properties

Names and Identifiers

    • 3-CHLORO-5-[4-(ETHOXYCARBONYL)-3-FLUOROPHENYL]PHENOL
    • 1261902-55-9
    • DTXSID80686169
    • 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%
    • Ethyl 3'-chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
    • MFCD18315795
    • 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol
    • MDL: MFCD18315795
    • Inchi: 1S/C15H12ClFO3/c1-2-20-15(19)13-4-3-9(7-14(13)17)10-5-11(16)8-12(18)6-10/h3-8,18H,2H2,1H3
    • InChI Key: PWGJFVPKMBTAMY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C1C=CC(C(=O)OCC)=C(C=1)F)O

Computed Properties

  • Exact Mass: 294.0459001Da
  • Monoisotopic Mass: 294.0459001Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 46.5Ų

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB322001-5 g
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%; .
1261902-55-9 95%
5g
€1159.00 2023-04-26
abcr
AB322001-5g
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%; .
1261902-55-9 95%
5g
€1159.00 2025-04-21

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol Suppliers

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(CAS:1261902-55-9)
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:03
Price ($):687.0
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Additional information on 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (CAS No. 1261902-55-9): A Comprehensive Overview

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (CAS No. 1261902-55-9) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, and recent research advancements.

Chemical Properties and Structure

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is a phenolic compound with a molecular formula of C14H11ClFO3. The compound features a chlorinated phenyl ring and an ethoxycarbonyl-substituted fluorophenyl group. These functional groups contribute to its unique chemical properties, such as solubility, reactivity, and stability. The presence of the hydroxyl group on the phenyl ring also imparts significant reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 3-chlorophenol with 4-(ethoxycarbonyl)-3-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic aromatic substitution, yielding the desired product with high purity and yield. Another approach involves the coupling of 3-chlorophenol with 4-(ethoxycarbonyl)-3-fluorobenzaldehyde followed by reduction to form the final product.

Applications in Drug Discovery and Development

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol has shown promise in various areas of drug discovery and development. Recent studies have explored its potential as a lead compound for the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate specific protein-protein interactions, which are crucial in several disease pathways. Additionally, its structural features make it an attractive candidate for the design of targeted therapies against cancer and neurodegenerative diseases.

Pharmacological Properties

The pharmacological properties of 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol have been extensively studied to understand its biological activity and potential therapeutic applications. In vitro studies have demonstrated that the compound exhibits potent antioxidant and anti-inflammatory effects, which are beneficial in treating conditions such as oxidative stress and chronic inflammation. Furthermore, preliminary clinical trials have shown promising results in reducing tumor growth and improving patient outcomes in certain types of cancer.

Toxicity and Safety Profile

The safety profile of 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is an important consideration for its use in pharmaceutical applications. Toxicological studies have indicated that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully assess its long-term safety and potential side effects in humans.

Current Research Trends

Ongoing research continues to explore new applications and derivatives of 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol. Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior under different conditions and optimize its structure for enhanced biological activity. Additionally, efforts are underway to develop more efficient synthesis methods that reduce environmental impact and improve scalability for industrial production.

Conclusion

In conclusion, 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol (CAS No. 1261902-55-9) is a promising compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique chemical properties, coupled with recent advancements in synthesis methods and pharmacological studies, make it an attractive candidate for further exploration. As research continues to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1261902-55-9)
A1112844
Purity:99%
Quantity:5g
Price ($):687.0
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